molecular formula C19H21ClN4O3S B11435444 5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11435444
M. Wt: 420.9 g/mol
InChI Key: DVWVQJVHYFHQKJ-UHFFFAOYSA-N
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Description

5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a benzodiazole core, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzodiazole core.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H21ClN4O3S

Molecular Weight

420.9 g/mol

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C19H21ClN4O3S/c1-21-17-7-6-16(13-18(17)22(2)19(21)25)28(26,27)24-10-8-23(9-11-24)15-5-3-4-14(20)12-15/h3-7,12-13H,8-11H2,1-2H3

InChI Key

DVWVQJVHYFHQKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C1=O)C

Origin of Product

United States

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